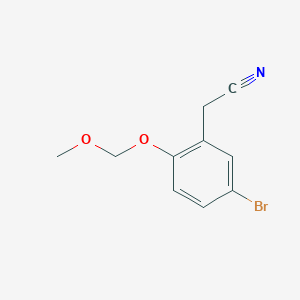

5-Bromo-2-methoxymethoxybenzyl cyanide

Description

5-Bromo-2-methoxymethoxybenzyl cyanide is a substituted benzyl cyanide derivative featuring a bromine atom at the 5-position and a methoxymethoxy (-OCH2OCH3) group at the 2-position of the benzene ring. The benzyl cyanide core (C6H5CH2CN) confers reactivity typical of nitriles, including hydrolysis under acidic or basic conditions. The bromine substituent enhances molecular weight and may influence electronic properties, while the methoxymethoxy group likely increases solubility in polar organic solvents compared to simpler alkoxy groups.

Properties

Molecular Formula |

C10H10BrNO2 |

|---|---|

Molecular Weight |

256.10 g/mol |

IUPAC Name |

2-[5-bromo-2-(methoxymethoxy)phenyl]acetonitrile |

InChI |

InChI=1S/C10H10BrNO2/c1-13-7-14-10-3-2-9(11)6-8(10)4-5-12/h2-3,6H,4,7H2,1H3 |

InChI Key |

JCGXRJHCFKSNAD-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=C(C=C(C=C1)Br)CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-bromo-2-methoxymethoxybenzyl cyanide with two structurally related compounds from the provided evidence, focusing on substituents, functional groups, and inferred properties.

Structural and Functional Group Differences

Key Observations:

Substituent Effects: The methoxymethoxy group (-OCH2OCH3) in the target compound introduces greater steric bulk and polarity compared to the simpler methoxy (-OCH3) group in 5-bromo-2-methoxyphenethylamine HBr. This likely enhances solubility in polar aprotic solvents (e.g., DMF or DMSO).

Functional Group Reactivity :

- The nitrile group (-CN) in the target compound is susceptible to hydrolysis, particularly under acidic conditions, forming carboxylic acids or amides . This contrasts with the amine hydrobromide group in 5-bromo-2-methoxyphenethylamine HBr, which is basic and may participate in salt formation or nucleophilic reactions.

- The hydrazide group (-CONHNH2) in 5-bromo-2-chlorobenzohydrazide can act as a reducing agent or participate in condensation reactions, a property absent in the cyanide or amine derivatives.

Physicochemical and Stability Comparisons

Key Findings:

- Hydrolysis Sensitivity : The cyanide group in the target compound may release toxic hydrogen cyanide (HCN) under neutral or acidic conditions, as described for cyanide derivatives in . This contrasts with the stable hydrobromide salt in 5-bromo-2-methoxyphenethylamine HBr.

- Thermal Stability : The methoxymethoxy group could destabilize the compound under prolonged UV exposure, similar to cyanide complexes that degrade in light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.